rac 2-Stearoyl-3-chloropropanediol-d5

Description

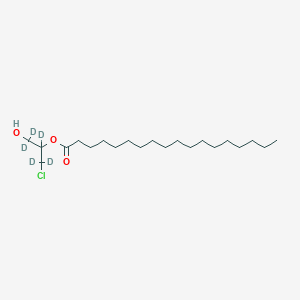

rac 2-Stearoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol ester, characterized by a stearoyl (C18 saturated fatty acid) group at the 2-position and a chlorine atom at the 3-position of the propanediol backbone. The "rac" prefix denotes a racemic mixture of enantiomers, and the "-d5" suffix indicates the substitution of five hydrogen atoms with deuterium isotopes. This compound serves as a critical internal standard in mass spectrometry for quantifying chloropropanediol contaminants in food and pharmaceutical products .

Properties

Molecular Formula |

C21H41ClO3 |

|---|---|

Molecular Weight |

382.0 g/mol |

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D |

InChI Key |

QVDKLQCGMGDAPK-UITAJUKKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated Stearic Acid Derivatives

The initial step involves obtaining deuterated stearic acid or its activated forms (e.g., acid anhydrides). This can be achieved by hydrogenation of unsaturated fatty acids using deuterium gas or by exchange reactions in deuterated solvents. The deuterium incorporation is critical for the isotopic labeling of the final compound.

Chlorination of Propanediol

The chloropropanediol moiety is introduced by chlorination of propanediol derivatives. Specific chloropropanediols such as 3-chloro-1,2-propanediol are used as starting materials. The chlorination must be regioselective to obtain the desired isomer for subsequent esterification.

Esterification Reaction

The key synthetic step is the esterification of the chloropropanediol with the deuterated stearic acid derivative. This is typically conducted by heating the chloropropanediol with fatty acid anhydrides or palmitic acid in the presence of a catalyst such as aluminum chloride.

A representative procedure adapted from related chloropropanol ester syntheses involves:

- Mixing chloropropanediol (e.g., 3-chloro-1,2-propanediol) with the fatty acid anhydride or acid in an appropriate solvent.

- Heating the mixture at 60–80°C for 12 hours to several days, depending on the reagents and catalyst presence.

- Using aluminum chloride as a catalyst can improve esterification efficiency, especially when using free fatty acids.

Isotopic Labeling Specifics

For the d5 labeling, the chloropropanediol or the stearic acid moiety is selectively deuterated. Commercially available rac 2-Stearoyl-3-chloropropanediol-d5 is often synthesized by:

- Employing deuterated chloropropanediol or deuterated stearic acid derivatives.

- Using isotope exchange reactions under controlled conditions to incorporate deuterium atoms at defined positions.

Purification and Characterization

Post-reaction mixtures are typically purified by chromatographic methods to isolate the this compound with high purity. Characterization is performed using:

- Mass spectrometry to confirm isotopic incorporation and molecular weight.

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity.

- Chromatographic retention times compared with standards.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |

|---|---|---|---|---|

| Deuterated stearic acid prep | Hydrogenation of unsaturated fatty acid with D2 | Room temp to mild heating | Variable | Incorporation of 5 deuterium atoms |

| Chloropropanediol chlorination | Use of 3-chloro-1,2-propanediol (commercial or synthesized) | Ambient | Minutes to hours | Regioselective chlorination achieved |

| Esterification | Chloropropanediol + stearic acid anhydride + AlCl3 catalyst | 60–80°C | 12 hours to 5 days | Formation of chloropropanediol-stearoyl ester |

| Purification | Chromatography | Ambient | Variable | Isolation of pure this compound |

Supporting Research Findings

A comprehensive study on chloropropanol esters, including isotopically labeled analogs, demonstrated that heating chloropropanediols with fatty acid anhydrides at 60°C overnight efficiently produces the corresponding esters. The use of aluminum chloride catalyst at elevated temperatures (80°C) for extended periods (up to five days) has been shown to facilitate esterification with free fatty acids, yielding dipalmitin-type esters.

Mass spectrometric analysis of these compounds reveals characteristic fragmentation patterns that confirm the ester structure and the presence of chlorine and deuterium atoms. These patterns assist in verifying the successful synthesis of deuterated chloropropanediol esters.

Summary Table of Preparation Methods and Conditions

| Preparation Stage | Key Reagents | Reaction Conditions | Notes |

|---|---|---|---|

| Deuterated fatty acid synthesis | Unsaturated fatty acid + D2 gas | Mild heating, catalytic | Achieves d5 labeling on stearic acid |

| Chloropropanediol chlorination | 3-chloro-1,2-propanediol or analog | Ambient to mild heating | Provides chlorinated diol moiety |

| Esterification | Chloropropanediol + acid anhydride or acid + AlCl3 | 60–80°C, 12h to 5 days | Ester bond formation, catalyst improves yield |

| Purification | Chromatography | Ambient | Yields pure isotopically labeled product |

Chemical Reactions Analysis

Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac 2-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac 2-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The compound can be incorporated into lipid membranes, affecting membrane fluidity and function. It also participates in metabolic pathways, where it can be converted into various metabolites that exert biological effects.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1346602-55-8

- Molecular Formula : C₂₁H₃₅D₅ClO₄ (inferred from structural analogs)

- Molecular Weight : ~508–642 g/mol (varies with acyl chain composition)

- Physical State : Likely a solid or viscous oil, depending on storage conditions .

- Purity : 95% (TRC brand) .

Comparison with Similar Compounds

Structural and Functional Differences

Chloropropanediol esters vary in acyl chain length, saturation, and deuterium labeling. Below is a comparative analysis of rac 2-Stearoyl-3-chloropropanediol-d5 and its analogs:

Key Observations

Acyl Chain Impact: Chain Length: Longer chains (e.g., stearoyl, C18) increase molecular weight and melting points. For example, 1,2-Distearoyl-3-chloropropanediol-d5 (MW 642.45) is a solid, while shorter-chain analogs like 1-Lauroyl-2-myristoyl-3-chloropropanediol-d5 (MW 508.23) are oils . Saturation: Unsaturated acyl chains (e.g., oleoyl, linoleoyl) lower melting points and enhance reactivity due to double bonds .

Deuterium Labeling :

- All compounds are labeled with five deuterium atoms (d5), typically at the glycerol backbone, to avoid interference with analytical signals. This ensures accurate quantification in isotope dilution assays .

Applications: this compound: Used in food safety studies to monitor 3-MCPD esters, which are heat-induced contaminants in refined oils . 1,2-Distearoyl-3-chloropropanediol-d5: Employed in lipidomics to study diacylglycerol derivatives in cellular membranes . rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: Applied in metabolic tracing due to its unsaturated chains, which mimic natural lipid structures .

Research Findings and Challenges

Stability and Storage :

- Chloropropanediol esters are sensitive to hydrolysis and oxidation. For instance, rac 1-Oleoyl-3-chloropropanediol-d5 requires storage at +4°C to maintain stability, while distearoyl derivatives are stored as solids in freezers .

Analytical Precision :

- High-purity standards (>99%) from suppliers like Larodan reduce measurement errors in mass spectrometry. In contrast, lower-purity compounds (e.g., 95% from TRC) may require additional validation .

Regulatory Compliance :

- Standards must align with pharmacopeial guidelines (e.g., USP, EP) for pharmaceutical testing. This compound is traceable to national chemical reference materials, ensuring regulatory acceptance .

Q & A

Q. What are the key synthetic pathways for preparing rac 2-Stearoyl-3-chloropropanediol-d5, and how does deuterium labeling influence its stability in lipid studies?

The synthesis typically involves esterification of stearic acid with 3-chloropropanediol, followed by deuterium labeling at specific positions to enable traceability in metabolic or degradation studies. Deuterium labeling (d5) enhances stability against enzymatic hydrolysis compared to non-deuterated analogs, as deuterium’s kinetic isotope effect slows reaction rates . Methodological optimization includes selecting anhydrous conditions to prevent hydrolysis and using NMR (e.g., -NMR) to verify labeling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity assessment requires HPLC with UV/RI detection, focusing on resolving diastereomers due to the rac configuration. Structural confirmation employs mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification (theoretical: ~644.46 g/mol) and -/-NMR to confirm deuterium placement and acyl chain positions . For advanced validation, combine these with FT-IR to detect ester carbonyl (~1740 cm) and C-Cl (~550–600 cm) stretches .

Q. What are the primary applications of this compound in lipidomics or food chemistry research?

This compound is used as a stable isotope-labeled internal standard for quantifying chloropropanediol esters (e.g., in hydrolyzed vegetable proteins) via LC-MS/MS. Its deuterated structure minimizes matrix effects, improving calibration accuracy in complex food matrices. Experimental workflows involve spiking known concentrations into samples, followed by lipid extraction (e.g., Folch method) and targeted MS/MS analysis .

Advanced Research Questions

Q. How can conflicting data on the metabolic fate of this compound in in vitro vs. in vivo models be resolved?

Discrepancies often arise from differences in enzymatic environments (e.g., esterase activity in cell lysates vs. systemic metabolism). To address this:

Q. What experimental design strategies mitigate interference from non-deuterated analogs in tracer studies?

Employ a factorial design approach:

- Factor 1: Vary deuterium labeling positions (e.g., d5 vs. d3).

- Factor 2: Optimize chromatographic separation (e.g., UPLC with C18 columns and 0.1% formic acid in mobile phase).

- Response: Quantify isotopic cross-talk using MRM transitions specific to deuterated vs. non-deuterated ions . Statistical tools like ANOVA can identify significant interference sources .

Q. How does the rac configuration influence the compound’s interaction with lipid bilayers, and what theoretical frameworks guide such investigations?

The racemic mixture introduces stereochemical variability, affecting membrane packing and phase behavior. Molecular dynamics (MD) simulations, parameterized with force fields like CHARMM36, can model bilayer insertion energetics. Experimental validation involves DSC (differential scanning calorimetry) to measure phase transition temperatures and SAXS/WAXS for structural analysis. Link these findings to the “hydrophobic mismatch” theory to explain perturbations in bilayer stability .

Methodological and Analytical Challenges

Q. What are the limitations of current analytical methods in detecting trace-level this compound in environmental samples?

Key challenges include:

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental data in degradation studies?

Develop a hybrid framework:

- Step 1: Use DFT calculations to predict hydrolysis pathways (e.g., SN1 vs. SN2 mechanisms).

- Step 2: Compare with kinetic data from pH-controlled degradation assays.

- Step 3: Apply multivariate regression to identify outliers (e.g., unexpected solvent effects) .

Safety and Compliance

Q. What safety protocols are critical when handling This compound in lipid oxidation studies?

- Use inert atmosphere (N) gloveboxes to prevent peroxidation.

- Store at -20°C under argon to avoid hydrolysis.

- Follow hazard guidelines in Safety Data Sheets (SDS), including PPE (gloves, goggles) and fume hoods for aerosol-prone steps .

Theoretical and Conceptual Frameworks

Q. How does the “deuterium retention effect” influence isotopic tracer studies in lipid metabolism?

Deuterium’s higher mass reduces bond cleavage rates, skewing metabolic flux measurements. Correct this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.